
Rivipansel
Overview
Description
Rivipansel is a synthetic glycomimetic molecule designed as a pan-selectin inhibitor. It has been primarily investigated for its potential to treat vaso-occlusive crises in patients with sickle cell disease . This compound works by inhibiting selectin-mediated cell adhesion, which plays a crucial role in the inflammatory processes associated with vaso-occlusive crises .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rivipansel involves multiple steps, including the formation of glycosidic bonds and the introduction of sulfonate groups. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the synthesis involves the use of various protecting groups and selective deprotection steps to achieve the desired glycomimetic structure .
Industrial Production Methods
Industrial production of this compound likely follows similar synthetic routes as those used in laboratory settings but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
Rivipansel undergoes various chemical reactions, including:
Oxidation: Introduction of sulfonate groups.
Reduction: Selective reduction of protecting groups.
Substitution: Formation of glycosidic bonds through nucleophilic substitution.
Common Reagents and Conditions
Common reagents used in the synthesis of this compound include:
Oxidizing agents: For introducing sulfonate groups.
Reducing agents: For selective reduction of protecting groups.
Nucleophiles: For glycosidic bond formation.
Major Products Formed
The major product formed from these reactions is this compound itself, characterized by its glycomimetic structure with multiple sulfonate groups and glycosidic bonds .
Scientific Research Applications
Phase 2 and Phase 3 Trials
- Phase 2 Study : A pivotal study demonstrated that rivipansel treatment resulted in shorter hospital stays and reduced opioid use among patients experiencing VOCs. The study indicated that early administration of this compound could significantly improve patient outcomes compared to standard care .
- Phase 3 RESET Trial : This trial involved 345 patients aged six years and older hospitalized for VOC. The primary endpoint was time to readiness for discharge. Although the trial did not meet its primary endpoints overall, post hoc analyses suggested that patients receiving this compound within 26 hours of pain onset experienced significant improvements in discharge readiness—median improvement of 58 hours compared to placebo (p=0.03) .
Key Findings from Clinical Trials
Biomarker Analysis
In addition to clinical outcomes, this compound's effects on biomarkers were evaluated. Notably, a significant reduction in soluble E-selectin levels was observed in patients treated with this compound, indicating successful inhibition of selectin activity . This biomarker analysis supports the drug's intended biological action and provides insight into its efficacy.
Case Studies and Real-World Evidence
Recent studies have also focused on real-world applications of this compound. An open-label extension study involving patients who completed the RESET trial demonstrated sustained benefits from continued this compound treatment during subsequent VOC episodes. Patients treated early showed reduced time to discharge and decreased need for intravenous opioids .
Mechanism of Action
Rivipansel exerts its effects by inhibiting the activity of selectins, which are glycoprotein cell adhesion molecules involved in the inflammatory process . By blocking the interaction between selectins and their ligands, this compound reduces the adhesion of leukocytes to the endothelium, thereby decreasing inflammation and improving blood flow . This mechanism is particularly beneficial in treating vaso-occlusive crises in sickle cell disease, where leukocyte adhesion contributes to the blockage of blood vessels .
Comparison with Similar Compounds
Similar Compounds
GMI-1271: Another glycomimetic molecule targeting selectins, used in the treatment of acute myeloid leukemia.
Bimosiamose: A pan-selectin antagonist investigated for its anti-inflammatory properties.
Uproleselan: A specific E-selectin antagonist used in the treatment of hematologic malignancies.
Uniqueness of Rivipansel
This compound is unique in its broad inhibition of all three selectins (E-selectin, L-selectin, and P-selectin), making it a versatile therapeutic agent for various inflammatory conditions . Its specific design as a glycomimetic molecule allows for high affinity and selectivity towards selectins, enhancing its therapeutic potential .
Biological Activity
Rivipansel (formerly known as GMI-1070) is a synthetic glycomimetic compound designed to inhibit selectin-mediated interactions, particularly in the context of vaso-occlusive crises (VOC) associated with sickle cell disease (SCD). This article explores the biological activity of this compound, focusing on its mechanism of action, clinical efficacy, and safety profile, supported by data tables and findings from relevant studies.
This compound acts as a pan-selectin inhibitor , targeting E-selectin, P-selectin, and L-selectin. These selectins are cell adhesion molecules that play a crucial role in the inflammatory processes that lead to the adhesion of leukocytes to the endothelium, contributing to vaso-occlusion in sickle cell patients. By blocking these interactions, this compound aims to improve blood flow and reduce the incidence of VOCs.
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized through various studies:
- Half-life : Approximately 7-8 hours.
- Volume of Distribution (Vd) : 12 L following a 4 g intravenous dose.
- Clearance : 1.3 L/hr, with over 90% of the drug excreted unchanged in urine .
Phase II and III Trials
This compound has undergone several clinical trials to evaluate its efficacy in treating VOCs:
- Phase II Study : Demonstrated statistically significant reductions in hospital stay and opioid use among patients receiving this compound compared to standard care .
- RESET Trial (Phase III) : In this randomized controlled trial involving 345 subjects, this compound did not meet its primary endpoint of reducing time to readiness for discharge compared to placebo. However, it showed benefits in secondary endpoints such as reduced intravenous opioid use and shorter hospital stays:
Summary of Clinical Findings
Study Type | Primary Endpoint | This compound Result | Placebo Result | Statistical Significance |
---|---|---|---|---|
Phase II | Reduced hospital stay | Yes | No | p < 0.05 |
RESET Trial | TTRFD | 87.8 hours | 93.5 hours | p = 0.79 |
Open-label Extension | TTDIVO | 63.87 hours | Not applicable | Not applicable |
Safety Profile
This compound has been generally well tolerated across studies, with adverse events reported in approximately 88.3% of patients treated with this compound compared to 82.3% in the placebo group during the RESET trial. Serious adverse events occurred at similar rates between both groups . The safety profile suggests that while this compound may not significantly improve primary efficacy endpoints, it does not present additional risks compared to standard care.
Case Studies and Observational Data
Recent observational studies have reinforced the potential benefits of early treatment with this compound. For instance, an open-label study indicated that early intervention led to significant improvements in time to discharge and reduced reliance on opioids for pain management . These findings suggest that timing may be crucial for maximizing the therapeutic effects of this compound.
Q & A
Basic Research Questions
Q. What is the mechanistic basis for Rivipansel’s efficacy in sickle cell disease (SCD) vaso-occlusive crisis (VOC)?
this compound, a pan-selectin inhibitor, mimics the sialyl Lewis X (sLex) tetrasaccharide structure to block E- and P-selectin-mediated leukocyte rolling, a critical step in VOC pathophysiology. Preclinical studies in SCD mouse models demonstrated its ability to reverse vascular occlusion . Phase II trials (NCT01119833) confirmed reduced opioid use and shorter VOC resolution times in humans, supporting its mechanism-driven design .
Q. How were this compound’s dosing regimens optimized for phase III trials?
Dosing was derived from phase II PK/PD data, integrated with population pharmacokinetic (PK) modeling. A two-compartment model with linear elimination characterized this compound’s PK, with renal clearance (CL) accounting for 94% of total clearance. Simulations ensured pediatric (6–11 years) and adult (≥12 years) cohorts achieved comparable steady-state concentrations (Cavg,ss: 42.65–46.20 µg/mL) through weight-adjusted dosing .
Q. What evidence supports this compound’s renal clearance dominance?
Phase I studies revealed 94% of this compound’s clearance is renal, with minimal hepatic metabolism. Urinary excretion rates matched model predictions across studies, confirming renal elimination as the primary pathway. This underpins dose adjustments in renal impairment .
Advanced Research Questions
Q. How can population PK modeling address variability in this compound exposure across SCD subpopulations?
Methodology :
- Covariate Analysis : Incorporate glomerular filtration rate (GFR) estimates (CKD-EPI for adults, bedside Schwartz for pediatrics) to account for SCD-related hyperfiltration (~12% higher GFR) .
- Exposure Comparison : Use cumulative distribution functions (CDFs) to evaluate overlap between cohorts. In phase III, 91.5% of pediatric exposures fell within the adult 5th–95th percentile range, validating dose equivalence .
- Bootstrap Validation : Assess model robustness via 1,000 bootstrap replicates to confirm parameter stability (e.g., CL variability: 18.3–22.1%) .
Q. What statistical approaches resolve contradictions between phase II and phase III efficacy outcomes?
Strategies :
- Subgroup Analysis : Stratify data by age, renal function, or VOC severity to identify responsive subgroups. Phase II focused on ages 12–60, while phase III included younger cohorts .
- PK/PD Bridging : Use exposure-response models to correlate Cavg,ss with clinical endpoints (e.g., opioid reduction). Phase II’s positive trend vs. phase III’s null results may reflect differences in outcome thresholds or patient heterogeneity .
- Bayesian Meta-Analysis : Pool data across phases to increase power, adjusting for trial design disparities (e.g., inclusion criteria, dosing intervals) .
Q. How should researchers design studies to evaluate this compound’s efficacy in hyperfiltration subpopulations?
Protocol Design :
- Inclusion Criteria : Stratify by SCD genotype (e.g., HbSS vs. HbSC), as hyperfiltration severity varies genotypically .
- PK Sampling : Collect sparse samples during VOC (trough and peak) to capture dynamic CL changes.
- Endpoint Selection : Use biomarkers (e.g., urinary selectin levels) alongside clinical outcomes to enhance sensitivity .
Properties
CAS No. |
927881-99-0 |
---|---|
Molecular Formula |
C58H74N6O31S3 |
Molecular Weight |
1447.4 g/mol |
IUPAC Name |
(2S)-2-[(2R,3R,4S,5S,6R)-3-benzoyloxy-2-[(1R,2R,3S,5R)-3-[(2,4-dioxo-1H-pyrimidine-6-carbonyl)amino]-5-[2-[[2-[2-[2-oxo-2-[(3,6,8-trisulfonaphthalen-1-yl)amino]ethoxy]ethoxy]acetyl]amino]ethylcarbamoyl]-2-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxycyclohexyl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3-cyclohexylpropanoic acid |
InChI |
InChI=1S/C58H74N6O31S3/c1-27-45(69)47(71)48(72)56(90-27)95-49-35(62-53(74)36-23-41(66)64-58(78)63-36)19-31(20-37(49)92-57-51(94-55(77)29-10-6-3-7-11-29)50(46(70)39(24-65)93-57)91-38(54(75)76)16-28-8-4-2-5-9-28)52(73)60-13-12-59-42(67)25-88-14-15-89-26-43(68)61-34-21-32(96(79,80)81)17-30-18-33(97(82,83)84)22-40(44(30)34)98(85,86)87/h3,6-7,10-11,17-18,21-23,27-28,31,35,37-39,45-51,56-57,65,69-72H,2,4-5,8-9,12-16,19-20,24-26H2,1H3,(H,59,67)(H,60,73)(H,61,68)(H,62,74)(H,75,76)(H,79,80,81)(H,82,83,84)(H,85,86,87)(H2,63,64,66,78)/t27-,31+,35-,37+,38-,39+,45+,46-,47+,48-,49+,50-,51+,56-,57+/m0/s1 |
InChI Key |
VXBNTHRZPJLRSS-PTCSXESPSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(CC(CC2OC3C(C(C(C(O3)CO)O)OC(CC4CCCCC4)C(=O)O)OC(=O)C5=CC=CC=C5)C(=O)NCCNC(=O)COCCOCC(=O)NC6=C7C(=CC(=C6)S(=O)(=O)O)C=C(C=C7S(=O)(=O)O)S(=O)(=O)O)NC(=O)C8=CC(=O)NC(=O)N8)O)O)O |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](C[C@H](C[C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@@H](CC4CCCCC4)C(=O)O)OC(=O)C5=CC=CC=C5)C(=O)NCCNC(=O)COCCOCC(=O)NC6=C7C(=CC(=C6)S(=O)(=O)O)C=C(C=C7S(=O)(=O)O)S(=O)(=O)O)NC(=O)C8=CC(=O)NC(=O)N8)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(CC(CC2OC3C(C(C(C(O3)CO)O)OC(CC4CCCCC4)C(=O)O)OC(=O)C5=CC=CC=C5)C(=O)NCCNC(=O)COCCOCC(=O)NC6=C7C(=CC(=C6)S(=O)(=O)O)C=C(C=C7S(=O)(=O)O)S(=O)(=O)O)NC(=O)C8=CC(=O)NC(=O)N8)O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Rivipansel; GMI-1070; GMI 1070; GMI1070; PF-06460031; PF 06460031; PF06460031; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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